molecular formula C16H16F2N4O2 B2377130 N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903166-97-1

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2377130
CAS No.: 1903166-97-1
M. Wt: 334.327
InChI Key: RRSQDYQSUAJRQK-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine core substituted with a morpholine ring and a 2,4-difluorobenzyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques like continuous flow synthesis and automated reactors are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions (e.g., solvents like DMF or DMSO, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c17-12-2-1-11(13(18)7-12)9-19-16(23)14-8-15(21-10-20-14)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSQDYQSUAJRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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